molecular formula C17H17N3O B6345715 2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one CAS No. 1354923-36-6

2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one

Cat. No. B6345715
CAS RN: 1354923-36-6
M. Wt: 279.34 g/mol
InChI Key: KKLMHXIIEVQBGL-UHFFFAOYSA-N
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Description

2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one, also known as 2-APM, is an important chemical compound that has a wide range of applications in the fields of biochemistry and physiology. It is an organic compound with a molecular formula of C13H14N2O and a molecular weight of 218.27 g/mol. 2-APM is a white crystalline solid that is soluble in water and ethanol. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of a variety of heterocyclic compounds, such as imidazolones, imidazolines, and imidazolidines. In addition, 2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one has been used in the synthesis of various chiral compounds, such as chiral amines and chiral alcohols. It has also been used as an intermediate in the synthesis of various polymers.

Mechanism of Action

2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a highly reactive compound and is capable of undergoing a variety of chemical reactions. It can undergo nucleophilic substitution reactions, such as the SN2 reaction, and electrophilic substitution reactions, such as the SN1 reaction. In addition, it can undergo aldol condensation reactions, Michael addition reactions, and Diels-Alder reactions.
Biochemical and Physiological Effects
2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the synthesis of melanin. It has also been shown to have anti-inflammatory and anti-allergic effects.

Advantages and Limitations for Lab Experiments

2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a highly reactive compound and is easy to synthesize and purify in the laboratory. It is also relatively stable and can be stored at room temperature. However, it is also a very toxic compound and should be handled with caution. In addition, it is a highly volatile compound and should be handled in a well-ventilated area.

Future Directions

2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one has a wide range of potential applications in the fields of biochemistry and physiology. It could be used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. In addition, it could be used in the synthesis of various heterocyclic compounds and chiral compounds. It could also be used as an intermediate in the synthesis of various polymers. Furthermore, it could be used to study the biochemical and physiological effects of various compounds, and to develop new drugs and treatments.

Synthesis Methods

2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one can be synthesized using a number of methods. One such method involves the reaction of 4-methylbenzaldehyde and 5-phenyl-1H-imidazole-4-carbaldehyde in the presence of anhydrous sodium acetate and acetic acid. This reaction produces 2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one as the major product. Other methods involve the reaction of 4-methylbenzaldehyde and 5-phenyl-1H-imidazole-4-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide, or in the presence of a strong acid such as sulfuric acid or hydrochloric acid.

properties

IUPAC Name

2-amino-4-[(4-methylphenyl)methyl]-4-phenyl-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-7-9-13(10-8-12)11-17(14-5-3-2-4-6-14)15(21)19-16(18)20-17/h2-10H,11H2,1H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLMHXIIEVQBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one

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